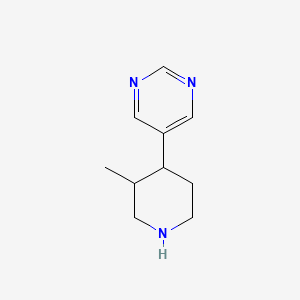

5-(3-Methylpiperidin-4-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

5-(3-methylpiperidin-4-yl)pyrimidine |

InChI |

InChI=1S/C10H15N3/c1-8-4-11-3-2-10(8)9-5-12-7-13-6-9/h5-8,10-11H,2-4H2,1H3 |

InChI Key |

WXHPLVSDSSGOII-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1C2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Methylpiperidin 4 Yl Pyrimidine and Analogous Structures

Retrosynthetic Analysis of the 5-(3-Methylpiperidin-4-yl)pyrimidine Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections to identify plausible starting materials. The key bond for disconnection is the C-C bond between the pyrimidine (B1678525) and piperidine (B6355638) rings.

Primary Disconnection Strategy:

A primary retrosynthetic disconnection of the C(5)-C(4') bond between the pyrimidine and piperidine rings leads to two key synthons: a pyrimidin-5-yl synthon and a 3-methylpiperidin-4-yl synthon. These synthons can be represented by various synthetic equivalents.

Path A (Cross-Coupling Approach): This disconnection suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling. In this scenario, one of the fragments would be a halogenated derivative (e.g., 5-bromopyrimidine) and the other would be an organometallic reagent (e.g., a piperidin-4-yl boronic ester or organozinc reagent).

Path B (Nucleophilic Addition Approach): An alternative disconnection could involve the formation of the C-C bond through the addition of a piperidine-derived nucleophile to an electrophilic pyrimidine derivative. However, forming a C-C bond at the C5 position of pyrimidine via direct nucleophilic addition is less common.

Further disconnection of the individual rings leads back to simpler, acyclic precursors. The pyrimidine ring can be retrosynthetically disassembled to components suitable for classical pyrimidine syntheses, such as 1,3-dicarbonyl compounds and an amidine source. The 3-methylpiperidine (B147322) ring can be traced back to acyclic amino-aldehyde or amino-ketone precursors, which can be cyclized.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, a plausible forward synthesis can be constructed. A multi-step approach is necessary, involving the separate construction of the two heterocyclic rings followed by their strategic coupling.

Pyrimidine Core Construction and Functionalization

The construction of the pyrimidine core can be achieved through well-established methods. A common and versatile method is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related compound like urea (B33335) or guanidine.

For the synthesis of a 5-functionalized pyrimidine suitable for coupling, one could start with a precursor that already contains a handle for cross-coupling. For instance, the synthesis of 5-bromopyrimidine (B23866) can be achieved from mucochloric or mucobromic acid.

Table 1: Illustrative Reagents for Pyrimidine Core Synthesis

| 1,3-Dicarbonyl Precursor | Amidine Source | Resulting Pyrimidine |

| Malonaldehyde | Formamidine | Pyrimidine |

| Diethyl malonate | Urea | Barbituric acid |

| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine |

These foundational methods can be adapted to produce pyrimidines with specific substitution patterns required for subsequent reactions.

Integration of the 3-Methylpiperidine Moiety

The 3-methylpiperidine moiety can be prepared through various synthetic routes. One common approach involves the cyclization of an appropriate acyclic precursor. For instance, the catalytic hydrogenation and reductive amination of a suitable δ-amino ketone or aldehyde can yield the desired piperidine ring.

To be used in a cross-coupling reaction, the 3-methylpiperidine ring needs to be functionalized at the 4-position. This can be achieved by starting with a pre-functionalized piperidone, such as N-protected 3-methylpiperidin-4-one. This ketone can then be converted to a vinyl triflate or a halide, which are suitable precursors for forming organometallic reagents or participating directly in cross-coupling reactions.

Multi-Step Synthesis and Optimization Strategies

A plausible multi-step synthesis of this compound would likely involve a Suzuki coupling reaction. The key steps would be:

Synthesis of a 5-halopyrimidine: Preparation of a compound like 5-bromopyrimidine.

Synthesis of a piperidine-4-boronic acid derivative: Starting from N-protected 3-methylpiperidin-4-one, conversion to the corresponding vinyl triflate followed by a borylation reaction would yield the necessary piperidine-4-boronic ester. The protecting group on the piperidine nitrogen (e.g., Boc) is crucial to prevent side reactions.

Suzuki Coupling: The palladium-catalyzed cross-coupling of 5-bromopyrimidine with the N-protected 3-methylpiperidine-4-boronic ester would form the C-C bond between the two rings.

Deprotection: Removal of the protecting group from the piperidine nitrogen to yield the final product.

Optimization of this route would involve screening different palladium catalysts, ligands, bases, and solvents for the Suzuki coupling step to maximize the yield and minimize side products. The choice of protecting group for the piperidine nitrogen is also a critical parameter to consider for both the coupling reaction and the final deprotection step.

General Synthetic Strategies for Pyrimidine-Piperidine Hybrid Systems

The synthesis of hybrid molecules containing both pyrimidine and piperidine rings is a broad field. The nature of the linkage between the two rings (e.g., through a C-C, C-N, or C-O bond) dictates the most appropriate synthetic strategy.

Nucleophilic Aromatic Substitution Reactions for Pyrimidine Derivatization

Nucleophilic aromatic substitution (SNAr) is a powerful and frequently used method for the derivatization of pyrimidines, particularly for forming C-N, C-O, or C-S bonds. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles, especially when the ring is activated by electron-withdrawing groups or when a good leaving group (such as a halogen) is present at the 2, 4, or 6 positions.

In the context of pyrimidine-piperidine hybrids, an SNAr reaction is a common method for linking a piperidine ring to a pyrimidine core via the piperidine nitrogen. For example, a chloropyrimidine can react with a piperidine derivative to form a new C-N bond.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

| Dichloropyrimidine Isomer | Position of First Substitution | Position of Second Substitution |

| 2,4-Dichloropyrimidine | C4 | C2 |

| 4,6-Dichloropyrimidine | C4 | C6 |

| 2,5-Dichloropyrimidine | C2 | C5 (less reactive) |

The regioselectivity of these reactions is influenced by the electronic properties of the pyrimidine ring, with the C4 and C6 positions being generally more electrophilic than the C2 position. The reaction conditions, such as the solvent, temperature, and the nature of the nucleophile, can also influence the outcome of the reaction. While highly effective for creating N-linked systems, this method is not directly applicable to the C-C linkage in the title compound.

Reductive Amination Techniques for Piperidine Ring Formation

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the formation of carbon-nitrogen bonds. harvard.eduresearchgate.net This reaction, also known as reductive alkylation, typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in the same pot to yield the target amine. masterorganicchemistry.comjocpr.com This approach is highly effective for constructing piperidine rings from linear precursors.

The general process avoids the common problem of overalkylation often encountered with direct alkylation of amines using alkyl halides. masterorganicchemistry.com For the synthesis of a 3-methylpiperidine ring, a suitable δ-amino ketone or aldehyde precursor can undergo an intramolecular reductive amination.

A variety of reducing agents can be employed, with the choice depending on the substrate's reactivity and the desired reaction conditions. The most common reagents are specialized borohydride (B1222165) derivatives that selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound. harvard.edu

Key reducing agents include:

Sodium triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃): A mild and highly selective reagent, STAB is particularly effective for reductive aminations. harvard.educommonorganicchemistry.com It is not water-sensitive and is typically used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is stable under mildly acidic conditions (pH 3-4) where iminium ion formation is favorable. harvard.edu Its toxicity, however, necessitates careful handling. harvard.edu It works well in protic solvents like methanol (B129727). commonorganicchemistry.com

Sodium borohydride (NaBH₄): A more powerful reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone. Therefore, it is typically added after sufficient time has been allowed for the complete formation of the imine intermediate. masterorganicchemistry.comcommonorganicchemistry.com

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium triacetoxyborohydride | STAB | DCE, DCM, THF | Mild, highly selective for iminium ions, moisture-sensitive. harvard.educommonorganicchemistry.com |

| Sodium cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Effective at mild acidic pH; toxic byproducts. harvard.educommonorganicchemistry.com |

| Sodium borohydride | NaBH₄ | Methanol, Ethanol | Reduces both imines and carbonyls; added after imine formation. commonorganicchemistry.com |

Transition Metal-Catalyzed Cross-Coupling Reactions in Heterocycle Synthesis

The formation of the bond between the piperidine and pyrimidine rings is efficiently achieved through transition metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. ccspublishing.org.cnmdpi.com The general mechanism involves a catalytic cycle typically comprising oxidative addition, transmetalation, and reductive elimination steps. ccspublishing.org.cn

For the synthesis of this compound, a common strategy involves coupling a 4-substituted 3-methylpiperidine derivative with a 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-chloropyrimidine). The choice of coupling partners defines the specific named reaction.

Prominent cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (such as a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. It is widely used due to the stability and low toxicity of the boron reagents.

Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. Organozinc reagents are highly reactive, often leading to high yields.

Stille Coupling: Utilizes an organotin compound (stannane) coupled with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback.

Sonogashira Coupling: Specifically forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst.

| Reaction Name | Piperidine Reagent | Pyrimidine Reagent | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Halide/Triflate | Palladium |

| Negishi | Organozinc | Halide/Triflate | Palladium or Nickel |

| Stille | Organostannane | Halide/Triflate | Palladium |

| Kumada | Grignard Reagent (Organomagnesium) | Halide/Triflate | Palladium or Nickel |

Intramolecular Cyclization Approaches for Piperidine Synthesis

Beyond reductive amination, several intramolecular cyclization strategies can be employed to construct the piperidine ring. These methods rely on forming a C-C or C-N bond within a suitably functionalized acyclic precursor to close the ring.

Notable approaches include:

Radical Cyclization: This method involves the generation of a radical on a linear precursor, which then attacks an internal double or triple bond to form the ring. For instance, treatment of an N-alkenyl amine derivative with a radical initiator can lead to the formation of a piperidine ring. nih.govwhiterose.ac.uk

Prins and Carbonyl Ene Cyclizations: These acid-catalyzed reactions can form 3,4-disubstituted piperidines. birmingham.ac.uk The Prins cyclization involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, while the carbonyl ene reaction involves the addition of an enol or enolate to a carbonyl group, both proceeding through carbocationic intermediates to form the heterocyclic ring. birmingham.ac.uk

Aza-Michael Addition: An intramolecular aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. This reaction is a powerful tool for forming nitrogen-containing heterocycles and can be rendered asymmetric through the use of chiral catalysts. rsc.org

Ring-Closing Metathesis (RCM): This powerful reaction uses transition metal catalysts (typically ruthenium-based) to form cyclic alkenes from acyclic dienes. A diene precursor containing a nitrogen atom can be cyclized to form a dihydropyridine, which can then be reduced to the corresponding piperidine.

| Cyclization Method | Key Precursor | Mechanism Type | Primary Bond Formed |

|---|---|---|---|

| Radical Cyclization | Unsaturated Amine Derivative | Radical | C-C |

| Prins/Ene Cyclization | Unsaturated Aldehyde/Ketone with Amine | Ionic (Carbocationic) | C-C and C-N |

| Aza-Michael Addition | Amino α,β-Unsaturated Ester/Ketone | Ionic (Conjugate Addition) | C-N |

| Ring-Closing Metathesis | Acyclic Diene with Amine Linker | Pericyclic (Metathesis) | C=C |

Stereoselective Synthetic Considerations for Piperidine Ring Systems

The 3,4-disubstituted pattern of the piperidine ring in this compound presents a significant stereochemical challenge, as two stereocenters are created. Controlling both the relative (cis/trans) and absolute (R/S) stereochemistry is often crucial for pharmacological activity.

Several strategies are employed to achieve stereocontrol:

Diastereoselective Hydrogenation: The catalytic hydrogenation of a substituted pyridine (B92270) precursor is a common method for synthesizing piperidines. This reaction often proceeds with high diastereoselectivity, typically favoring the formation of the cis isomer, where both substituents are delivered to the same face of the ring. nih.gov

Thermodynamic Epimerization: If the trans isomer is desired, it can often be obtained from the kinetically favored cis product. Treatment of the cis-piperidine with a base can induce epimerization (inversion of stereochemistry) at the carbon atom adjacent to a carbonyl or other activating group, leading to the more thermodynamically stable trans isomer. nih.gov

Chiral Catalysis: Enantioselective synthesis can be achieved using chiral catalysts. For example, asymmetric hydrogenation of a prochiral pyridine or enamine precursor with a chiral transition metal catalyst (e.g., based on rhodium or iridium) can yield a specific enantiomer of the piperidine product. nih.gov Similarly, chiral phosphoric acids can catalyze intramolecular aza-Michael additions to produce enantioenriched piperidines. rsc.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or sugars. The inherent stereochemistry of the starting material is carried through the synthetic sequence to define the stereochemistry of the final piperidine product.

| Method | Stereochemical Control | Description |

|---|---|---|

| Catalytic Hydrogenation | Diastereoselective (often cis) | Reduction of a substituted pyridine ring over a metal catalyst (e.g., PtO₂, Pd/C). nih.gov |

| Base-Mediated Epimerization | Diastereoselective (trans) | Conversion of the kinetic cis product to the thermodynamic trans product. nih.gov |

| Asymmetric Catalysis | Enantioselective | Use of a chiral catalyst to favor the formation of one enantiomer over the other. nih.govrsc.org |

| Chiral Pool Synthesis | Enantioselective | Incorporation of a chiral, non-racemic starting material to direct stereochemistry. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of this compound relies on the effective purification and isolation of all intermediates and the final product. Given the polar and basic nature of the piperidine moiety and the aromatic pyrimidine ring, a combination of techniques is typically required.

Chromatography: This is the most versatile and widely used purification method in organic synthesis. reachemchemicals.com

Column Chromatography: Utilizes a stationary phase (e.g., silica (B1680970) gel or alumina) packed in a column to separate compounds based on differences in polarity. It is essential for separating reaction mixtures. reachemchemicals.com

High-Performance Liquid Chromatography (HPLC): An advanced form of column chromatography that uses high pressure to pass the solvent through columns containing smaller particle sizes, leading to higher resolution and faster separation times. It is used for both analytical purity checks and preparative purification. masterorganicchemistry.comresearchgate.net

Crystallization: An effective technique for purifying solid compounds. It involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly. The desired compound selectively crystallizes out, leaving impurities behind in the solution. reachemchemicals.com

Acid-Base Extraction: This liquid-liquid extraction technique is particularly useful for separating basic compounds like piperidine derivatives from neutral or acidic impurities. masterorganicchemistry.com The crude mixture is dissolved in an organic solvent and washed with an aqueous acid solution. The basic amine is protonated and moves into the aqueous layer, while neutral and acidic components remain in the organic layer. The layers are separated, and the aqueous layer is then basified to recover the pure amine.

Distillation: Used for purifying volatile liquid intermediates or solvents based on differences in their boiling points. reachemchemicals.com

| Technique | Principle | Application in Synthesis |

|---|---|---|

| Column Chromatography | Differential adsorption on a stationary phase. reachemchemicals.com | Primary method for separating intermediates and final products from reaction byproducts. |

| Crystallization | Difference in solubility at varying temperatures. | Final purification of solid products to obtain high-purity material. |

| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions. masterorganicchemistry.com | Separating the basic piperidine-containing compounds from non-basic impurities. |

| HPLC | High-resolution chromatographic separation. masterorganicchemistry.com | Assessing the purity of the final compound and for preparative purification of small quantities. |

Structure Activity Relationship Sar Studies of 5 3 Methylpiperidin 4 Yl Pyrimidine Derivatives

Systematic Exploration of Positional and Substituent Effects on Biological Activity

The biological activity of 5-(3-methylpiperidin-4-yl)pyrimidine derivatives is highly sensitive to the nature and position of various substituents. Researchers have systematically modified three key regions of the scaffold: the pyrimidine (B1678525) core, the piperidine (B6355638) ring, and the linker region that may connect them, to delineate the structural requirements for optimal activity.

The pyrimidine ring is a critical component for the biological activity of this class of compounds, and its substitution pattern significantly modulates potency. nih.govresearchgate.net The nitrogen atoms within the ring are often key interaction points with biological targets. Studies on analogous systems, such as pyrimidine-4-carboxamides, have investigated the influence of these nitrogen atoms by comparing pyrimidine scaffolds to pyridine (B92270) analogues. nih.gov

The nature of the substituents on the pyrimidine ring also plays a pivotal role. For instance, in various series of pyrimidine derivatives, the introduction of different functional groups at various positions has been shown to drastically alter their pharmacological profiles, including anticancer and antimicrobial activities. researchgate.netjuniperpublishers.com The electronic properties and steric bulk of these substituents can influence the molecule's ability to fit into a target's binding site. In some kinase inhibitors, the pyrimidine scaffold acts as a bioisostere of the purine (B94841) ring of ATP, facilitating binding to the ATP-binding site. nih.govnih.gov Modifications that enhance this mimicry or introduce new favorable interactions can lead to increased inhibitory activity.

| Modification on Pyrimidine Core | General Effect on Biological Activity | Reference Example |

|---|---|---|

| Replacement of Pyrimidine with Pyridine | Can decrease activity, highlighting the importance of the pyrimidine nitrogen atoms for target interaction. | NAPE-PLD Inhibitors nih.gov |

| Introduction of 2-dimethylamino group | Can enhance fungicidal activity in certain classes of pyrimidines. | Fungicidal Pyrimidines researchgate.net |

| Addition of 4-phenoxy substructure | Associated with good fungicidal activity. | Fungicidal Pyrimidines researchgate.net |

| Methyl group at C5-position | Can diminish fungicidal activity in some contexts. | Fungicidal Pyrimidines researchgate.net |

The piperidine moiety is a versatile scaffold in medicinal chemistry, and its structural modifications are a key strategy for optimizing pharmacokinetic and pharmacodynamic properties. researchgate.net In the context of pyrimidine-piperidine compounds, substitutions on the piperidine ring can profoundly affect biological activity. For example, replacing a polar morpholine (B109124) ring with a more hydrophobic piperidine ring was found to be permissible or beneficial for activity in a series of NAPE-PLD inhibitors. nih.govacs.org

Further modifications to the piperidine ring, such as the introduction of fluorine atoms, have been shown to enhance potency. The addition of a 3,3-difluoropiperidine, for instance, increased potency twofold in one study. nih.govacs.org The position of substituents is also critical. Studies on platinum complexes with methylpiperidine ligands showed that while 2-methyl, 3-methyl, and 4-methyl isomers did not result in significant differences in cytotoxicity, the 2-methylpiperidine (B94953) derivative reacted much slower with biological nucleophiles like glutathione, suggesting that steric hindrance from the methyl group can influence reactivity. nih.gov The methyl group at the 3-position of the piperidine ring in the parent compound is particularly important for its stereochemical implications, which directly impact binding affinity.

| Modification on Piperidine Ring | Observed Effect on Biological Activity | Reference Example |

|---|---|---|

| Replacement of Morpholine with Piperidine | Increased hydrophobicity; generally tolerated and can improve activity. | NAPE-PLD Inhibitors acs.org |

| 3,3-difluoropiperidine | Increased potency twofold compared to the unsubstituted piperidine. | NAPE-PLD Inhibitors acs.org |

| Phenyl group at C3-position | Conformational restriction led to a 3-fold increase in inhibitory potency. | NAPE-PLD Inhibitors acs.org |

| Methyl group at C2-position | Reduced reaction rate with glutathione, suggesting steric effects. | Platinum Complexes nih.gov |

In some derivatives, the pyrimidine and piperidine rings are not directly attached but are connected by a linker. The composition and length of this linker can significantly affect the molecule's flexibility and its ability to adopt an optimal conformation for binding to a biological target.

In a study of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, shifting the piperidine residue away from the core structure by introducing an ethylamino linker was investigated. nih.gov This modification increased the conformational flexibility of the molecule. The study found that, in general, this structural change led to an improved binding affinity for the target receptor. nih.gov This suggests that providing greater rotational freedom allows the piperidine moiety to better position itself within the binding pocket to establish key interactions. The nature of the linker, such as an ether or amide linkage, also introduces different chemical properties (e.g., hydrogen bonding capacity) that can be exploited for activity optimization. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereoisomerism is a critical factor in the biological activity of chiral molecules, as biological targets like enzymes and receptors are themselves chiral. solubilityofthings.comnih.gov For this compound derivatives, the stereochemistry at the chiral centers of the piperidine ring often dictates the compound's potency and selectivity.

Research has consistently shown that different enantiomers and diastereomers of a compound can have vastly different biological activities. For example, in the development of NAPE-PLD inhibitors, a class of pyrimidine-carboxamides with a substituted piperidine, the stereochemistry was paramount. The combination of an (S)-3-phenylpiperidine with an (S)-3-hydroxypyrrolidine resulted in the most potent compound, demonstrating a clear stereochemical preference. acs.org

Similarly, studies on 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors revealed that stereochemistry dictates not only potency but also selectivity. nih.gov For instance, (-)-cis analogues exhibited selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while (-)-trans and (+)-cis isomers were more selective for the serotonin (B10506) transporter. nih.gov This highlights that the specific three-dimensional arrangement of substituents on the piperidine ring is crucial for precise interactions with the target binding site.

| Compound Series | Isomer Comparison | Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamides | (S)-3-phenylpiperidine vs. (R)-3-phenylpiperidine | The (S)-enantiomer was part of the most potent inhibitor identified. | acs.org |

| Piperidine-based transporter inhibitors | (+)-trans vs. (-)-trans isomers | Exhibited different selectivity profiles for monoamine transporters. | nih.gov |

| Piperidine-based transporter inhibitors | (+)-cis vs. (-)-cis isomers | Showed distinct selectivity, with one being a potent and selective NET inhibitor. | nih.gov |

| 3-Br-acivicin derivatives | Natural (5S, αS) isomers vs. other isomers | The natural isomers were consistently the most potent in antimalarial activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine-Piperidine Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For pyrimidine-piperidine derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. thieme-connect.comresearchgate.net

These models provide insights into how the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its activity. By aligning a set of molecules with known activities, CoMFA and CoMSIA generate 3D contour maps that highlight regions where specific physicochemical properties are favorable or unfavorable for biological potency. thieme-connect.com

For example, a 3D-QSAR study on pyrimidine derivatives as ALK inhibitors revealed key structural factors affecting their activity. thieme-connect.comresearchgate.net The resulting contour maps can guide the rational design of new, more potent inhibitors by indicating where to add bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors on the pyrimidine or piperidine rings. thieme-connect.com QSAR models are validated using test sets of compounds to ensure their predictive power. nih.gov Successful models can then be used to predict the activity of novel designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govnih.gov

Mechanistic Investigations of Biological Target Interactions in Vitro

Kinase Inhibition Studies

The pyrimidine (B1678525) scaffold, particularly when substituted with a piperidine (B6355638) moiety, is a common feature in the design of kinase inhibitors. This structural motif has been explored for its potential to interact with the ATP-binding sites of various kinases, leading to the inhibition of their catalytic activity.

While direct in vitro studies on the inhibitory activity of 5-(3-Methylpiperidin-4-yl)pyrimidine against Epidermal Growth Factor Receptor (EGFR) are not extensively documented in the reviewed literature, the broader class of pyrimidine derivatives is well-established for its potent EGFR inhibition. nih.govpharmajournal.netresearchgate.net Fused pyrimidine systems, such as tetrahydropyrido[4,3-d]pyrimidines, have demonstrated significant inhibitory potential against EGFR. For instance, a series of these compounds were found to be potent EGFR inhibitors with IC50 values in the nanomolar range (8–18 nM). nih.gov

The general structure-activity relationship (SAR) for pyrimidine-based EGFR inhibitors highlights the importance of specific substitutions on the pyrimidine core for binding within the ATP pocket of the kinase. nih.govnih.gov Modifications, including the introduction of hydrophobic groups and hydrogen bond donors/acceptors, have been shown to significantly enhance binding affinity and inhibitory activity. pharmajournal.net The presence of a piperidine ring in other pyrimidine-based inhibitors has been linked to activity against mutant forms of EGFR. nih.gov

Table 1: EGFR Inhibition by Tetrahydropyrido[4,3-d]pyrimidine Analogs

| Compound ID | EGFR IC50 (nM) |

|---|---|

| 5 | 12 |

| 6 | 9 |

| 7 | 8 |

| 8 | 9 |

| 10 | 8 |

Data sourced from a study on tetrahydropyrido[4,3-d]pyrimidine derivatives. nih.gov

Direct studies on this compound's effect on Anaplastic Lymphoma Kinase (ALK) are not prominent in the available literature. However, the (piperidin-4-yl)phenyl)pyrimidine scaffold is a key component of highly potent ALK inhibitors. Ceritinib (LDK378), a second-generation ALK inhibitor, features this core structure and has demonstrated significant therapeutic activity in ALK-positive cancers. acs.org

Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, on pyrimidine derivatives have underscored the critical role of the piperidine ring in the activity of ALK inhibitors. The orientation and substitutions on the piperidine ring are key factors influencing the inhibitory potency of these compounds against ALK. thieme-connect.com These findings suggest that the this compound structure possesses a foundational scaffold relevant for ALK modulation.

Derivatives of (piperidin-4-yl)pyrimidine have been investigated as inhibitors of Phosphoinositide 3-Kinase Delta (PI3Kδ), a key enzyme in lymphocyte signaling. A series of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic and PI3Kδ inhibitory activities. rhhz.net

Several of these compounds displayed potent anti-proliferative effects against the BT-474 breast cancer cell line and significant inhibitory activity against PI3Kδ. rhhz.net Notably, compounds featuring a phenylurea moiety attached to the piperidine nitrogen showed promising results, with IC50 values for PI3Kδ inhibition in the sub-micromolar range. rhhz.net

Table 2: PI3Kδ Inhibition by 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivatives

| Compound ID | BT-474 IC50 (μmol/L) | PI3Kδ IC50 (μmol/L) |

|---|---|---|

| 20 | 1.565 | 0.286 |

| 21 | 1.311 | 0.452 |

These compounds demonstrated potent inhibition of PI3Kδ. rhhz.net

The tetrahydropyridopyrimidine scaffold, which is structurally related to this compound, has been the focus of research into inhibitors of Extracellular signal-regulated kinase 2 (Erk2). A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives were developed and found to be potent and selective inhibitors of Erk2. nih.govsci-hub.se

One of the optimized compounds from this series demonstrated a potent Erk2 IC50 of 2 nM and an IC50 of 25 nM in a HepG2 cell-based assay. sci-hub.se The structure-activity relationship studies indicated that substitutions on the pyrimidine ring and the phenyl group were crucial for achieving high potency. sci-hub.se

Table 3: Erk2 Inhibition by a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analog

| Compound ID | Erk2 IC50 (nM) | HepG2 Cell IC50 (nM) |

|---|---|---|

| 38 | 2 | 25 |

This compound showed potent enzymatic and cellular inhibition of the ERK pathway. sci-hub.se

While direct studies on this compound are limited, related pyrazolopyrimidine structures featuring a piperidine side chain have been identified as novel and selective Toll-like Receptor 7 (TLR7) agonists. nih.gov Activation of TLR7 is a key mechanism in the innate immune system, triggering proinflammatory responses. nih.gov

In vitro studies on these pyrazolopyrimidine TLR7 agonists demonstrated potent receptor activity in cell-based reporter assays. nih.gov These compounds were shown to significantly induce the secretion of various cytokines, including IFNα, IL-6, and TNFα, in both human and mouse whole blood assays. nih.gov The systematic structure-activity relationship studies highlighted the importance of the piperidine side chain for metabolic stability and potency. nih.gov

Big MAP Kinase 1 (BMK1), also known as Extracellular signal-regulated kinase 5 (ERK5), is another member of the MAPK family. mdpi.commdpi.com A highly potent and selective inhibitor of ERK5, named BAY-885, is based on a (Piperidin-4-yl)pyrido[3,2-d]pyrimidine scaffold, which is structurally very similar to this compound. nih.gov

BAY-885 was identified through high-throughput screening and subsequent structure-based optimization. nih.gov In vitro studies confirmed its high potency as an ERK5 inhibitor. nih.govnih.gov The investigation of BAY-885 has provided a valuable chemical probe for studying the cellular functions of ERK5, which is involved in processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov

Table 4: In Vitro Activity of the ERK5/BMK1 Inhibitor BAY-885

| Target | Activity Metric | Value |

|---|---|---|

| ERK5 | IC50 | Potent (Specific value not publicly detailed in abstract) |

BAY-885 is a potent and selective inhibitor of ERK5 kinase. nih.gov

General Tyrosine Kinase Inhibition Mechanisms

Tyrosine kinases are crucial enzymes that regulate a wide array of cellular processes, including growth, proliferation, and differentiation. ed.ac.uk Their dysregulation is a hallmark of numerous diseases, particularly cancer. ed.ac.uk The general mechanism of inhibition for many small molecule inhibitors, including those with a pyrimidine core, involves competitive binding at the adenosine (B11128) triphosphate (ATP) binding site of the kinase. nih.govresearchgate.net

Compounds containing a 4-(phenylamino)pyrimidine or similar scaffold have been shown to act as potent inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. nih.govacs.org These inhibitors typically orient themselves within the ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions. The pyrimidine ring system often mimics the adenine (B156593) portion of ATP, anchoring the molecule in the active site. The specific substitutions on the pyrimidine core are critical for determining potency and selectivity against different kinases. nih.gov For instance, structure-activity relationship (SAR) studies on pyrimido[5,4-d]pyrimidines demonstrate that substitutions at the 6-position can be modified to enhance binding affinity and solubility without compromising inhibitory activity, suggesting this position is located near the entrance of the ATP-binding pocket. nih.gov

Receptor Modulation Studies

The interaction of small molecules with G-protein coupled receptors (GPCRs) is fundamental to pharmacology. The structural motifs within this compound suggest potential interactions with various receptor systems, including serotonin (B10506) and adenosine receptors.

Serotonin (5-HT) receptors are involved in a vast range of physiological and pathological processes in the central nervous system. nih.gov The 5-HT7 receptor, a Gs-protein coupled receptor, stimulates adenylate cyclase, leading to an increase in cyclic AMP (camp). nih.govnih.gov It has also been shown to interact with Gα12 proteins, activating Rho GTPase signaling pathways that can influence neuronal morphology. nih.govmdpi.com Modulation of the 5-HT7 receptor is a target for treating CNS disorders, and several antipsychotic and antidepressant drugs exhibit affinity for this receptor. nih.govmdpi.com

The 5-HT1F receptor has also garnered attention, particularly in the context of migraine treatment. researchgate.net Agonists of this receptor have shown efficacy in animal models and clinical trials. researchgate.net The interaction of ligands with these receptors is highly dependent on their three-dimensional structure and ability to fit into the receptor's binding pocket, forming specific interactions with key amino acid residues.

Adenosine receptors are a family of GPCRs (A1, A2A, A2B, A3) that play a significant role in purinergic signaling. nih.govcoventry.ac.uk The A1 adenosine receptor (A1R), which couples to inhibitory G proteins (Gi/o), mediates numerous physiological effects by inhibiting adenylyl cyclase and decreasing cAMP levels. nih.govnih.gov

The binding of agonists to the A1R involves critical interactions within the orthosteric binding site. Key interactions for adenosine itself include hydrogen bonds with residues such as N254 and a π-π stacking interaction with F171. nih.govcoventry.ac.uk For A1R-selective agonists, a small hydrophobic pocket is believed to drive selectivity. nih.gov Antagonists, which can be based on various heterocyclic scaffolds including pyrimidines, also bind within this pocket but fail to activate the receptor. diva-portal.org The affinity of these ligands is determined by their specific interactions with residues in the binding site. nih.goved.ac.uk

Cellular Pathway Modulation Investigations

Beyond direct interaction with enzymes and receptors, small molecules can exert profound effects on cellular pathways that govern cell fate, such as apoptosis and the cell cycle.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a key factor in cancer. embopress.org Many anticancer agents function by inducing apoptosis in tumor cells. Pyrimidine derivatives have been shown to possess apoptosis-inducing activity. For example, certain thiazolo[5,4-d]pyrimidine (B3050601) analogs have demonstrated antiproliferative activity in various cancer cell lines. nih.gov

The induction of apoptosis by these compounds can be observed through several cellular changes. A common indicator is an increase in the sub-G1 cell population in flow cytometry analysis, which represents cells with fragmented DNA. nih.gov Mechanistically, this process often involves the cleavage and activation of key proteins like PARP-1 and procaspase-3, confirming the activation of the apoptotic cascade. nih.gov In some cases, drug-induced apoptosis is linked to the generation of reactive oxygen species (ROS) or the integrated stress response, which can be triggered by metabolic disturbances, including those related to pyrimidine metabolism. embopress.org

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. embopress.org The ability to induce cell cycle arrest is a key mechanism of action for many anticancer drugs, as it prevents the proliferation of malignant cells. nih.govnih.gov Arrest can occur at specific checkpoints, most commonly at the G1/S or G2/M transitions. mdpi.com

These checkpoints are controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.gov Small molecules can induce cell cycle arrest by modulating the activity of these proteins. For instance, some Wnt/β-catenin pathway inhibitors cause G1 arrest by downregulating cyclin E and CDK2 while upregulating inhibitors like p27. mdpi.com The tumor suppressor protein p53 is a master regulator of cell cycle arrest, often in response to cellular stress like DNA damage. nih.govnih.gov Activation of p53 can lead to the transcription of p21, a potent CDK inhibitor, which enforces cell cycle arrest and provides time for DNA repair or, if the damage is too severe, triggers apoptosis. embopress.orgnih.gov

Modulation of Osteogenesis Signaling Pathways (e.g., BMP2/SMAD1)

There is no available scientific data from the search results detailing the modulation of the BMP2/SMAD1 signaling pathway or any other osteogenesis-related pathways by this compound. While studies exist on other pyrimidine derivatives showing promotion of osteogenesis through the BMP2/SMAD1 pathway, this specific compound has not been investigated in this context in the provided sources. nih.gov

In Vitro Antimicrobial Activity against Specific Microbial Strains

No studies were found that report on the in vitro antimicrobial activity of this compound against any specific microbial strains. The existing literature on the antimicrobial properties of pyrimidine derivatives focuses on other structural analogs. researchgate.netnih.govresearchgate.netniscpr.res.inekb.eg

There is no information available in the provided search results that characterizes the molecular mechanism of this compound against any bacterial targets, including the tRNA methyltransferase TrmD. Research on TrmD inhibitors has focused on other classes of pyrimidine-containing compounds.

Computational Chemistry and Molecular Modeling Applications

In Silico Prediction of Biological Activity and ADME Profile

Further research and publication of studies specifically investigating "5-(3-Methylpiperidin-4-yl)pyrimidine" are required to populate these areas of inquiry.

Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for separating 5-(3-Methylpiperidin-4-yl)pyrimidine from impurities and related substances. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the principal techniques utilized for this purpose, each offering distinct advantages in resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is critical for the routine quality control and purity assessment of this compound. A typical approach involves a reversed-phase stability-indicating HPLC assay. jetir.org Method development focuses on optimizing various parameters to achieve effective separation from any potential synthesis-related impurities or degradation products.

Key aspects of HPLC method development include:

Column Selection : A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which provides excellent separation for a wide range of non-polar to moderately polar compounds. jetir.orgrjptonline.org

Mobile Phase Composition : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed. jetir.orgnih.gov The pH of the aqueous phase is adjusted to ensure optimal retention and peak shape.

Flow Rate and Detection : A flow rate of around 1.0 mL/min is often found to be optimal. jetir.org UV detection is commonly used, with the wavelength selected based on the maximum absorbance of the pyrimidine (B1678525) derivative, such as 225 nm. jetir.org

Once developed, the method undergoes rigorous validation according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. rjptonline.orgjaptronline.com Validation parameters include specificity, linearity, accuracy, precision, and robustness. nih.govjaptronline.com

Table 1: Example Parameters for a Validated HPLC Method for a Pyrimidine Derivative

| Parameter | Specification | Finding |

| Column | Phenomenex C18 (250x4.6mm, 5µ) | Suitable for separation |

| Mobile Phase | Methanol / Water (55:45 v/v) | Achieved maximum detection |

| Flow Rate | 1.0 mL/min | Optimum for peak area and resolution |

| Detection | UV at 225 nm | Suitable monitoring wavelength |

| Linearity (r²) | ≥ 0.999 | 0.9998 nih.gov |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.1 - 102.0% nih.gov |

| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% nih.gov |

| Limit of Detection (LOD) | Reportable | 0.1 µg/mL nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. mtoz-biolabs.com This hybrid technique is invaluable for the definitive identification and precise quantification of this compound, especially at low concentrations in complex matrices. mtoz-biolabs.comnih.gov

In an LC-MS/MS system, the LC separates the compound of interest from other components. The eluent is then introduced into the mass spectrometer, where the compound is ionized (e.g., via Electrospray Ionization - ESI) and detected based on its mass-to-charge ratio (m/z). mtoz-biolabs.comnih.gov For quantification, Multiple Reaction Monitoring (MRM) mode is often used, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides exceptional selectivity and sensitivity. nih.gov

LC-MS methods are crucial for:

Impurity Identification : Characterizing unknown peaks observed in HPLC by providing mass data that helps elucidate their structures. nih.gov

Metabolite Studies : Identifying and quantifying metabolites in biological samples, which can involve reactions like hydroxylation or N-demethylation of the piperidine (B6355638) ring. mdpi.com

Trace Quantification : Measuring very low levels of the compound, with limits of quantification often reaching the nanogram-per-milliliter (ng/mL) level. nih.gov

Table 2: Typical LC-MS/MS Parameters for Small Molecule Quantification

| Parameter | Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes nitrogen-containing heterocyclic compounds. nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Precursor Ion (m/z) | [M+H]⁺ of the compound | Selects the protonated molecular ion of this compound. |

| Product Ion (m/z) | Specific fragment ion | A stable, high-intensity fragment used for confirmation and quantification. |

| Capillary Voltage | ~3.0 - 4.0 kV | Optimizes the ionization process. nih.gov |

| Source Temperature | ~150 °C | Assists in desolvation of the eluent. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology provides substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. nih.gov For the analysis of this compound and its related substances, UPLC offers the ability to achieve faster separations without compromising, and often improving, the quality of the chromatographic data. nih.gov A fast and sensitive analytical method based on ion-pairing reversed-phase UPLC-MS/MS can allow for the chromatographic separation of highly polar metabolites within a short run time, such as 15 minutes. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, HRMS)

Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary techniques used to provide detailed information about the compound's molecular structure and elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the precise arrangement of atoms within a molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to map the carbon-hydrogen framework of the compound. ipb.pt

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectra would show characteristic signals for the pyrimidine ring protons, the piperidine ring protons, and the methyl group protons.

¹³C NMR : Reveals the number of chemically distinct carbon atoms in the molecule, including those in the pyrimidine and piperidine rings. researchgate.net

Advanced Techniques : 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the final structure.

High-Resolution Mass Spectrometry (HRMS) : While standard MS provides the molecular weight with nominal mass accuracy, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). nih.gov This precision allows for the determination of the elemental formula of the compound. researchgate.net For this compound (C₁₀H₁₅N₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass, thereby distinguishing it from other isomers or compounds with the same nominal mass. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for the Compound

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern pharmaceutical chemistry. For 5-(3-Methylpiperidin-4-yl)pyrimidine, future research could focus on moving beyond traditional multi-step synthesis in favor of more streamlined and sustainable approaches.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and reduce the use of hazardous solvents in the synthesis of related heterocyclic compounds. For instance, microwave irradiation has been effectively used in the synthesis of fluorinated coumarin-pyrimidine hybrid molecules, suggesting its potential applicability to the synthesis of the target compound. mdpi.com

Another area of exploration is the development of one-pot or tandem reactions . These processes, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. The synthesis of pyrimidine (B1678525) derivatives through [5+1] annulation of enamidines is an example of a catalyst- and solvent-free reaction that could be adapted for the synthesis of this compound. mdpi.com

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer solvents, renewable starting materials, and catalytic reagents to minimize the environmental impact of the synthesis process.

A comparative table of potential synthetic strategies is presented below:

Table 1: Comparison of Potential Synthetic Strategies for this compound| Synthetic Strategy | Potential Advantages | Key Considerations |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Faster reaction times, higher yields, reduced solvent use. | Optimization of reaction conditions (temperature, pressure, time). |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, fewer purification steps. | Compatibility of reagents and intermediates. |

| Green Chemistry Approaches | Minimized environmental impact, use of safer reagents. | Identification of suitable green solvents and catalysts. |

Integration of Advanced SAR and Computational Chemistry for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For this compound, a systematic exploration of its SAR would involve the synthesis and biological evaluation of a library of analogs. Modifications could be made to both the pyrimidine and piperidine (B6355638) rings to probe the effects of different substituents on activity.

Computational chemistry offers powerful tools to guide and accelerate the rational design of new analogs. Techniques such as molecular docking can predict the binding orientation of a molecule to a biological target, helping to identify key interactions that contribute to its activity. nih.gov This approach has been successfully used to study the binding of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones to their targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the most promising profiles. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool that can assess the drug-like properties of new analogs early in the design process. researchgate.netjneonatalsurg.com

The integration of these computational methods with experimental SAR studies can lead to a more efficient and targeted drug discovery process.

Identification of Undiscovered Biological Targets and Mechanistic Pathways for the Scaffold

The pyrimidine and piperidine moieties are present in a wide range of biologically active molecules, suggesting that this compound could interact with multiple biological targets. nih.govresearchgate.neteurekaselect.com While the specific biological profile of this compound is yet to be fully elucidated, its structural motifs suggest several potential areas of investigation.

The pyrimidine ring is a key component of many compounds with antimicrobial and anticancer properties. eurekaselect.comnih.gov Therefore, future research could explore the potential of this compound as an inhibitor of microbial growth or cancer cell proliferation. The piperidine moiety is found in many centrally active agents, indicating that the compound could also have applications in neuroscience . researchgate.net

To identify novel biological targets, a variety of approaches can be employed. High-throughput screening (HTS) of large compound libraries against a panel of biological targets can rapidly identify potential hits. Chemical proteomics and affinity chromatography are powerful techniques for isolating and identifying the protein targets of a small molecule from complex biological samples.

Once a potential target is identified, further studies are needed to elucidate the mechanistic pathway through which the compound exerts its effects. This may involve a combination of biochemical assays, cell-based experiments, and in vivo studies.

Development of High-Throughput Analytical Techniques for Screening and Characterization

The synthesis and biological evaluation of a large number of analogs, as required for comprehensive SAR studies, necessitates the use of high-throughput analytical techniques for rapid screening and characterization.

High-throughput screening (HTS) assays are essential for quickly evaluating the biological activity of large numbers of compounds. These assays are typically automated and miniaturized to increase throughput and reduce costs. For this compound and its analogs, HTS assays could be developed to screen for a variety of activities, such as enzyme inhibition, receptor binding, or effects on cell viability.

For the characterization of newly synthesized compounds, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are indispensable. These techniques allow for the rapid determination of purity and confirmation of molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation. The development of automated and high-throughput versions of these techniques can significantly streamline the characterization process.

The following table summarizes the key analytical techniques for the screening and characterization of this compound and its analogs:

Table 2: High-Throughput Analytical Techniques| Technique | Application | Purpose |

|---|---|---|

| High-Throughput Screening (HTS) | Biological Screening | Rapidly assess the biological activity of a large number of compounds. |

| HPLC-MS | Chemical Characterization | Determine purity and confirm the molecular weight of synthesized compounds. |

| Automated NMR | Structural Elucidation | Confirm the chemical structure of synthesized compounds in a high-throughput manner. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.